molecular formula C8H10ClFN2O2 B2516806 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride CAS No. 2361634-68-4

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride

Cat. No.: B2516806
CAS No.: 2361634-68-4
M. Wt: 220.63
InChI Key: JUXRTVNFYHTXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C8H10ClFN2O2 and its molecular weight is 220.63. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of pyridonecarboxylic acids, which share structural similarities with "3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid; hydrochloride," exhibit significant antibacterial activity. The synthesis and evaluation of these compounds have led to the identification of potent antibacterial agents. For example, a study demonstrated the synthesis of various analogues with modifications at specific positions on the pyridone ring, revealing some compounds to be more active than existing antibiotics, indicating their potential as new antibacterial drugs (Egawa et al., 1984). This research underscores the importance of structural modification in enhancing antibacterial efficacy.

Anticancer Applications

The compound and its analogues have also been investigated for their anticancer activities. A study on the synthesis of fluorinated pyridines via the Balz-Schiemann reaction, an alternative route to the antibacterial agent enoxacin, which also holds potential as an anticancer agent, highlights the versatility of these compounds (Matsumoto et al., 1984). Additionally, the development of novel anticancer agents through the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines using similar compounds demonstrates the potential for treating various cancers (Temple et al., 1983).

Analytical and Quality Control Applications

On the analytical front, the utilization of analytical methods for quality control of active pharmaceutical ingredients derived from similar compounds has been emphasized. The study of 3-quinolin-4-one propanoic acids, which resemble the molecular structure of fluoroquinolone antibiotics, showcases the need for rigorous analytical methods to ensure the quality of these promising compounds (Zubkov et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response if exposure occurs .

Properties

IUPAC Name

3-amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-2-1-5(4-11-7)6(10)3-8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXRTVNFYHTXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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